molecular formula C10H9ClN4O B8509415 1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl-

1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl-

Cat. No.: B8509415
M. Wt: 236.66 g/mol
InChI Key: MLTCOPFRKDBGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl- is a useful research compound. Its molecular formula is C10H9ClN4O and its molecular weight is 236.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrazolo[4,3-b]pyridine-5-carboxamide,7-chloro-n-2-propen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

7-chloro-N-prop-2-enyl-1H-pyrazolo[4,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C10H9ClN4O/c1-2-3-12-10(16)7-4-6(11)9-8(14-7)5-13-15-9/h2,4-5H,1,3H2,(H,12,16)(H,13,15)

InChI Key

MLTCOPFRKDBGDJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=NC2=C(C(=C1)Cl)NN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 7chloro-1H-pyrazolo[4,3-b]-pyridine-5-carboxylate (1.5 g, 6.65 mmol) in allylamine (25 ml) was heated under reflux for 3 days. The solvent was evaporated in vacuo and the residue was extracted into warm ether to give 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide as a pale yellow solid, m.p. 121°-125° C. Without further purification, this material was dissolved in allylamine (10 ml) and water (10 ml) and heated under reflux for 6 days. Excess allylamine was removed in vacuo and the precipitated solid was collected and washed well with water, to give the crude product (940 mg, 55%). Recrystallisation from ethyl acetate gave the title compound, m.p. 194°-197° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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